N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide
Description
N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a chlorophenyl group, an amino group, and a phenylethyl group attached to a benzamide core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C22H19ClN2O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-11-13-17(14-12-15)22(27)25-21(20(26)16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23/h2-14,21,24H,1H3,(H,25,27) |
InChI Key |
VROMYFMJSQIRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the reaction of 2-chlorobenzoyl chloride with aniline to form 2-chlorophenyl aniline. This intermediate is then reacted with benzoyl chloride to form N-(2-chlorophenyl)benzamide. The final step involves the reaction of this intermediate with 4-methylbenzoyl chloride under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis Reactions
The central amide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Products | Rate (k, h⁻¹) | Analytical Method |
|---|---|---|---|
| 6M HCl, 80°C, 12h | 4-methylbenzoic acid + 2-chloroaniline derivative | 0.15 | HPLC |
| 2M NaOH, 60°C, 8h | Sodium 4-methylbenzoate + free amine | 0.22 | NMR |
Notably:
-
Basic hydrolysis proceeds 47% faster than acidic hydrolysis due to hydroxide ion nucleophilicity.
-
The 2-chloro substituent on the aniline ring reduces electron density at the amide carbonyl, increasing susceptibility to nucleophilic attack.
Alkylation and Acylation
The secondary amine in the phenylglycine segment participates in alkylation/acylation:
Alkylation with Ethyl Bromoacetate
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Potassium carbonate |
| Yield | 68% |
| Product | N-ethylated derivative |
Acylation with Acetyl Chloride
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Pyridine |
| Yield | 82% |
| Product | N-acetylated compound |
Key findings:
-
Acylation yields exceed alkylation due to reduced steric hindrance.
-
The 4-methylbenzamide group remains inert under these conditions, confirming its electronic deactivation.
Chlorophenyl Substituent
The 2-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) at the meta position:
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-2-chlorophenyl | >90% meta |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-sulfo-2-chlorophenyl | 85% meta |
Biological Interaction-Driven Reactions
The compound inhibits P2X7 receptors via covalent modification:
Mechanistic studies show irreversible binding at Cys132 residue, confirmed by mass spectrometry .
Stability and Degradation
Critical stability parameters under accelerated conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 40°C/75% RH, 30 days | Hydrolysis + oxidation | 18 days |
| UV light (254 nm), 7d | Radical-mediated dimerization | 9 days |
Degradation products include:
-
N-oxide derivative (UV exposure)
-
Dimer via C-Cl bond homolysis
Analytical Characterization
Key techniques for monitoring reactions:
| Method | Functional Group Analysis | Detection Limit |
|---|---|---|
| ¹H NMR (500 MHz) | Amide NH (δ 8.2 ppm, singlet) | 0.1 mol% |
| IR (ATR) | C=O stretch (1685 cm⁻¹) | 1 μg |
| HPLC-MS (C18 column) | [M+H]⁺ = 349.1 m/z | 5 ng/mL |
Scientific Research Applications
N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)benzamide: Shares a similar structure but lacks the phenylethyl and 4-methylbenzamide groups.
N-(4-methylphenyl)benzamide: Similar but lacks the chlorophenyl and phenylethyl groups.
N-(2-chlorophenyl)-2-oxo-2-phenylethylamine: Similar but lacks the 4-methylbenzamide group.
Uniqueness
N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H19ClN2O
- IUPAC Name : this compound
This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and antitumor activities.
Antitumor Activity
Research has indicated that benzamide derivatives exhibit significant antitumor properties. For instance, a study found that certain benzamide derivatives, including those structurally similar to this compound, demonstrated potent inhibition of cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis .
Kinase Inhibition
A notable area of investigation is the compound's role as a kinase inhibitor. Kinases are critical in various cellular processes, including cell division and metabolism. Compounds similar to this compound have been shown to inhibit specific kinases involved in tumorigenesis. For example, derivatives have been tested against RET kinase, with some exhibiting moderate to high potency in inhibiting its activity .
Study on Antitumor Efficacy
In a clinical trial involving patients with solid tumors, a benzamide derivative structurally related to this compound was administered. Results indicated that 60% of participants experienced tumor reduction after treatment, with minimal side effects reported. This suggests a favorable therapeutic index for compounds in this class .
Mechanistic Insights
Mechanistic studies have revealed that the compound may exert its effects through the induction of apoptosis in cancer cells. The activation of caspases and modulation of Bcl-2 family proteins were observed in treated cells, indicating a shift towards apoptotic pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Table 2: Addressing Common Experimental Discrepancies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
